![molecular formula C32H48N2O23 B12319575 N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)

N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

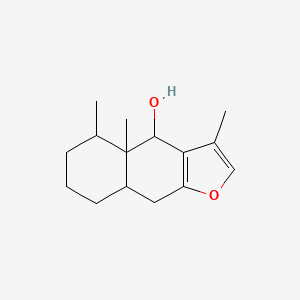

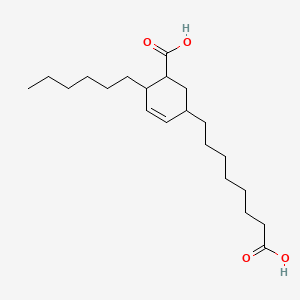

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP, también conocido como 4-nitrofenil beta-lacto-N-neotetraósido, es un derivado complejo de carbohidratos. Este compuesto está formado por una secuencia de monosacáridos unidos mediante enlaces glucosídicos, que terminan con un grupo para-nitrofenilo. Se utiliza principalmente en ensayos bioquímicos e investigación debido a sus propiedades estructurales y reactividad únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP implica múltiples pasos de glicosilación. Normalmente, la síntesis comienza con la preparación de donantes y aceptores de monosacáridos protegidos. Las reacciones de glicosilación son catalizadas por glicosiltransferasas o catalizadores químicos como el éter etílico de trifluoruro de boro (BF3·Et2O) en condiciones controladas

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de cada paso de glicosilación .

Análisis De Reacciones Químicas

Tipos de reacciones

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP experimenta varias reacciones químicas, entre ellas:

Oxidación: El grupo para-nitrofenilo puede oxidarse para formar derivados de nitrofenol.

Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.

Sustitución: Los enlaces glucosídicos pueden romperse y sustituirse con otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y catalizadores como el BF3·Et2O para reacciones de glicosilación .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo para-nitrofenilo produce derivados de nitrofenol, mientras que la reducción produce derivados de amino .

Aplicaciones Científicas De Investigación

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP se utiliza ampliamente en la investigación científica, entre ellas:

Química: Como sustrato en ensayos enzimáticos para estudiar la actividad de las glucosidasas.

Biología: En estudios de señalización celular para investigar interacciones de glicanos.

Medicina: Como herramienta de diagnóstico para detectar deficiencias específicas de glucosidasas.

Industria: En la producción de materiales basados en glicanos y como estándar en ensayos de control de calidad

Mecanismo De Acción

El compuesto ejerce sus efectos a través de interacciones con glucosidasas y otras proteínas que se unen a carbohidratos. El grupo para-nitrofenilo sirve como un reportero cromogénico, lo que permite la detección y cuantificación de la actividad enzimática. Los enlaces glucosídicos son escindidos por enzimas específicas, liberando el grupo para-nitrofenilo, que puede medirse espectrofotométricamente .

Comparación Con Compuestos Similares

Compuestos similares

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc: Carece del grupo para-nitrofenilo.

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: Estructura similar pero diferentes enlaces glucosídicos.

Neu5Ac(α2-3)Gal(β1-4)Glc: Contiene ácido siálico en lugar del grupo para-nitrofenilo.

Unicidad

La presencia del grupo para-nitrofenilo en Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP lo hace único, ya que proporciona un reportero cromogénico para ensayos enzimáticos. Esta característica permite una fácil detección y cuantificación de la actividad enzimática, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Propiedades

IUPAC Name |

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJJUCUTPFYZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)

![1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone](/img/structure/B12319509.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)

![7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)

![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)

![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)

![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)

![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319554.png)